Relmapirazin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MB-102 involves the preparation of pyrazine derivatives. The chemical structure of MB-102 is achieved through a series of reactions that introduce amino and carbamoyl groups to the pyrazine ring . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature.
Industrial Production Methods
MB-102 is manufactured under good manufacturing practice (GMP) conditions to ensure high purity and consistency . The production process involves the use of high-performance liquid chromatography (HPLC) to confirm the purity and chirality of the compound .
Chemical Reactions Analysis
MB-102 undergoes various chemical reactions, including:
Oxidation and Reduction: MB-102 can participate in redox reactions, although specific details on these reactions are limited.
Substitution: The amino and carbamoyl groups on the pyrazine ring can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include phosphate-buffered saline (PBS) and organic solvents such as acetonitrile and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MB-102 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent tracer for studying chemical reactions and molecular interactions.
Biology: Employed in biological assays to monitor cellular processes and interactions.
Industry: Applied in the development of diagnostic tools and devices for renal function monitoring.
Mechanism of Action
MB-102 exerts its effects through its fluorescent properties. When introduced into the body, it is freely filtered by the kidneys and does not undergo significant metabolism . The compound’s fluorescence allows for real-time monitoring of GFR, providing valuable information on kidney function. MB-102 targets the renal filtration process and is not secreted by the renal tubules .
Comparison with Similar Compounds
MB-102 is compared to other exogenous GFR tracer agents such as iohexol and iothalamate . These compounds also serve as tracers for measuring GFR, but MB-102 offers several unique advantages:
Fluorescence: MB-102’s strong fluorescent properties provide real-time monitoring capabilities, which are not available with iohexol and iothalamate.
Stability: MB-102 is stable at 2°C to 8°C for over three years, making it suitable for long-term storage and use.
Similar compounds include:
Iohexol: A non-ionic, water-soluble contrast agent used in radiographic studies.
Iothalamate: An ionic contrast agent used for GFR measurement in clinical settings.
MB-102’s unique fluorescent properties and stability make it a valuable tool for real-time GFR measurement and other scientific applications.
Properties
CAS No. |
1313706-17-0 |
---|---|
Molecular Formula |
C12H16N6O8 |
Molecular Weight |
372.29 g/mol |
IUPAC Name |
(2R)-2-[[3,6-diamino-5-[[(1R)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrazine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C12H16N6O8/c13-7-5(9(21)15-3(1-19)11(23)24)17-8(14)6(18-7)10(22)16-4(2-20)12(25)26/h3-4,19-20H,1-2H2,(H2,14,17)(H2,13,18)(H,15,21)(H,16,22)(H,23,24)(H,25,26)/t3-,4-/m1/s1 |
InChI Key |
XHNJXRDGTITISI-QWWZWVQMSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)N[C@H](CO)C(=O)O)N)O |
SMILES |
O=C(N[C@H](CO)C(O)=O)C1=NC(N)=C(C(N[C@H](CO)C(O)=O)=O)N=C1N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C1=C(N=C(C(=N1)N)C(=O)NC(CO)C(=O)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Relmapirazin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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